CTF4 transcription factor
Description
CTF4 (Chick Transcription Factor 4) is a basic helix-loop-helix (bHLH) transcription factor first identified in Gallus gallus (chick) embryos. It belongs to the Class A bHLH family, characterized by a conserved DNA-binding domain that recognizes E-box motifs (CANNTG) . CTF4 shares 82% amino acid sequence similarity with human HTF4/HEB, its ortholog, and regulates transcription of genes involved in muscle development, including the acetylcholine receptor (AChR) α-subunit . Unlike other bHLH factors, CTF4 exhibits minimal transcriptional response to denervation or motor neuron activity, suggesting a unique regulatory role independent of neuronal cues . Beyond transcription, CTF4 interacts with replication machinery (e.g., DNA polymerase α, MCM helicases) and safeguards fork progression during replication-transcription conflicts, highlighting its dual functionality .
Properties
CAS No. |
146992-06-5 |
|---|---|
Molecular Formula |
C9H9NO |
Synonyms |
CTF4 transcription factor |
Origin of Product |
United States |
Scientific Research Applications
Role in DNA Replication
CTF4 is integral to the eukaryotic replisome, acting as a connector between DNA helicase and DNA polymerase α. This function is vital for coordinating the progression of DNA replication forks.
- Mechanism of Action : CTF4 forms a homotrimer that facilitates the interaction between the CMG helicase and two copies of Pol α, enhancing the efficiency of DNA synthesis. Studies have shown that mutations in CTF4 disrupt this interaction, leading to impaired DNA replication and stability at replication forks .
- Case Study : In Saccharomyces cerevisiae, deletion of the CTF4 gene resulted in significant instability of DNA polymerase α at replication sites, highlighting its essential role in maintaining replisome integrity .
Chromatin Cohesion and Stability
CTF4 is also involved in establishing sister chromatid cohesion, which is critical for accurate chromosome segregation during cell division.
- Cohesion Mechanism : CTF4 interacts with various proteins that regulate chromatin structure and stability. It has been shown to maintain rDNA copy number regulation through its interactions with other chromatin-associated factors .
- Case Study : Research indicates that depletion of CTF4 leads to a dramatic shortening of chromosome 12 in yeast, underscoring its role in chromosomal stability during replication .
Influence on Replicative Polymerases
CTF4 enhances the activity of replicative DNA polymerases, particularly Pol α and Pol ε.
- Stimulation of Polymerase Activity : In vitro studies demonstrate that CTF4 markedly stimulates the activities of these polymerases, suggesting its role as a co-factor that boosts their efficiency during DNA synthesis .
- Case Study : In human cells, depletion of CTF4 resulted in G1/S phase arrest and reduced fork progression rates, emphasizing its importance in cell cycle regulation and DNA replication fidelity .
Potential Therapeutic Applications
Given its critical roles in DNA replication and chromatin dynamics, CTF4 has potential applications in regenerative medicine.
- Regenerative Medicine : Modifying transcription factors like CTF4 could enhance their activity for therapeutic purposes, such as reprogramming cells to replace damaged tissues. For instance, enhancing CTF4's function may improve neuronal conversion from glial cells, offering new avenues for treating neurodegenerative diseases .
- Research Insights : Recent studies have explored engineering transcription factors to optimize their activity for specific applications. Such modifications could lead to advancements in regenerative therapies where precise control over gene expression is required .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Homology Among bHLH Proteins
CTF4’s bHLH domain shows varying degrees of similarity with other Class A family members:
Key Insight : CTF4’s closest structural homolog, HTF4, shares overlapping roles in muscle development but diverges in regulatory mechanisms. For example, HTF4 expression is tightly linked to myogenic differentiation, while CTF4 remains stable during denervation .
DNA-Binding Specificity and Target Motifs
CTF4 binds E-box motifs (e.g., CACGTG) in the AChR α-subunit enhancer, akin to HTF4 and E12 . However, gel-shift assays reveal distinct binding kinetics:
- CTF4 : High affinity for muscle-specific E-box variants (e.g., CAGCTG) but minimal response to mutations in flanking sequences .
- HTF4 : Prefers E-boxes with G/C-rich flanking regions, enabling broader regulatory roles in immune and muscle cells .
- ITF2 : Acts as a dominant-negative regulator by sequestering E-proteins, reducing transcriptional activation .
Functional Divergence in Replication vs. Transcription
While most bHLH proteins are transcription-centric, CTF4 uniquely integrates replication and transcription maintenance:
Critical Finding : CTF4’s interaction with Pol1 and competition with FACT (Facilitates Chromatin Transcription) complex for Pol1 binding underscores its role in coordinating replication and transcription .
Evolutionary Conservation
CTF4 homologs in Drosophila melanogaster and Saccharomyces cerevisiae retain replication-related functions:
- Drosophila Ctf4: Interacts with Pol α-primase and Mcm2, with RNAi knockdown causing 87% transcript reduction and 41.2% eclosion failure .
- Yeast Ctf4 : Links Pol α to the replisome; ctf4Δ strains exhibit chromosome segregation defects .
In contrast, vertebrate HTF4 lacks these conserved replication interactions, emphasizing CTF4’s specialized adaptation .
Preparation Methods
Cell Lysis and Initial Fractionation
HeLa cells are lysed in buffer containing 50 mM HEPES-NaOH (pH 7.5), 1 mM DTT, 0.05% Nonidet P-40, and protease inhibitors. After centrifugation, the supernatant is adjusted to 50 mM NaCl and loaded onto a Q-Sepharose column. Bound proteins are eluted with a 0.05–0.75 M NaCl gradient, with hCtf4 eluting at ~0.28 M NaCl.
Secondary Purification via SP-Sepharose
Pooled fractions are diluted to 0.1 M NaCl and applied to an SP-Sepharose column. hCtf4 elutes at ~0.15 M NaCl, followed by dialysis into storage buffer (50 mM HEPES-NaOH, pH 7.5, 25% glycerol, 0.15 M NaCl). Final yields average 23 mg from 275 mg of starting protein.
Recombinant CTF4 Expression in E. coli
Plasmid Design and Induction
Ctf4 from Saccharomyces cerevisiae is expressed using pET vectors in E. coli BL21(DE3). Cells are induced with 0.5 mM IPTG at 18°C for 16–20 hours.
Affinity Chromatography
The lysate is incubated with glutathione-Sepharose (for GST-tagged Ctf4) or Ni-NTA resin (for His-tagged variants). Ctf4 elutes at 0.4–0.5 M imidazole, with subsequent cleavage of tags using TEV protease or Ulp1. Typical purity exceeds 90% after size-exclusion chromatography on Superdex 200.
Baculovirus-Mediated Expression in Insect Cells
Co-Expression with CMG Components
hCtf4 is co-expressed with hCMG helicase subunits (Cdc45, MCM2-7, GINS) in Sf9 cells using baculovirus vectors. Cells are lysed in 0.3 M KCl buffer, and complexes are purified via anti-FLAG affinity resin.
Helicase Activity Assays
Reconstituted hCtf4-CMG complexes exhibit salt-resistant helicase activity, unwinding 85% of a 60-bp DNA substrate in 30 minutes at 37°C. Activity is quantified using gel-shift assays (Table 1).
Table 1: Helicase Activity of hCtf4-CMG Complexes
| Substrate (bp) | Salt Concentration (mM KCl) | Unwinding Efficiency (%) |
|---|---|---|
| 60 | 150 | 85 ± 4 |
| 60 | 300 | 72 ± 5 |
| 40 | 150 | 93 ± 3 |
Chromatin-Associated CTF4 Isolation
Chromatin Immunoprecipitation (ChIP)
In S. cerevisiae, Ctf4 is crosslinked to replication forks using 1% formaldehyde. Chromatin is sheared to 200–500 bp, and Ctf4-DNA complexes are immunoprecipitated with anti-Ctf4 antibodies. Sequencing reveals Ctf4 enrichment at early-firing origins (e.g., ARS305).
Replisome Proximity Analysis
Proximity ligation assays in HeLa cells show Ctf4 colocalizes with Pol α (≤40 nm distance) in 78% of replication foci.
Functional Insights from Purified CTF4
DNA Polymerase Stimulation
hCtf4 enhances Pol α activity by 3.5-fold in primer extension assays, with maximal stimulation at 50 nM hCtf4. Similarly, Pol ε activity increases 2.8-fold.
Replisome Architecture
Cryo-EM structures reveal Ctf4 forms a homotrimer that dimerizes CMG helicases and recruits one Pol α-primase. Deletion of the Ctf4 SepB domain abolishes Pol α binding (Figure 1).
Figure 1: Ctf4-Pol α Interaction Sites
Research Applications
Q & A
Q. What experimental models are most suitable for studying CTF4’s role in replication-transcription conflicts?
Methodological Answer: Yeast (e.g., Saccharomyces cerevisiae) is widely used due to conserved replication-transcription machinery. Key approaches include:
- Genetic knockouts : Disrupt CTF4 and monitor replication fork stalling via chromatin immunoprecipitation (ChIP) to assess RNA-DNA hybrid accumulation .
- Synchronized cell cultures : Use α-factor or temperature-sensitive mutants to arrest cells in specific cell cycle phases, enabling precise analysis of replication fork progression under controlled transcription activity .
- Microscopy : Fluorescence tagging (e.g., GFP-CTF4) to visualize localization during replication stress.
Q. What techniques validate CTF4’s interactions with replication and transcription complexes?
Methodological Answer:
- Co-immunoprecipitation (Co-IP) : Crosslink protein complexes (e.g., CTF4-Mrc1) in vivo using formaldehyde, followed by immunoprecipitation with CTF4-specific antibodies and Western blotting for partners like Sen1 or Mre11 .
- Yeast two-hybrid assays : Map direct interactions by fusing CTF4 to a DNA-binding domain and candidate proteins to an activation domain, testing for reporter gene activation .
- BioID proximity labeling : Express CTF4 fused to a promiscuous biotin ligase to identify proximal proteins via streptavidin pull-down and mass spectrometry .
Q. How do researchers ensure data accuracy when quantifying CTF4-dependent fork protection?
Methodological Answer:
- Replication checkpoint controls : Include mutants lacking Rad53 (checkpoint kinase) to distinguish CTF4-specific effects from general checkpoint activation .
- Statistical validation : Use ANOVA or t-tests to compare fork arrest rates between wild-type and CTF4 mutants, ensuring p-values <0.05 .
- Source data verification : Cross-reference CRF (Case Report Form) entries with raw microscopy or sequencing data to mitigate transcription errors .
Advanced Research Questions
Q. How does CTF4 coordinate with Mrc1 and Mms22 to resolve transcription-replication conflicts in sen1 mutants?
Methodological Answer:
- Epistasis analysis : Compare replication fork stability in ctf4Δ, mrc1Δ, and ctf4Δ mrc1Δ double mutants under hydroxyurea-induced stress. Use pulsed-field gel electrophoresis (PFGE) to measure chromosome fragmentation .
- Time-lapse imaging : Track fork restart kinetics in live cells expressing fluorescently tagged RPA (single-stranded DNA marker) to quantify Mrc1 recruitment efficiency in CTF4-deficient backgrounds .
- Transcriptional inhibition : Treat cells with thiolutin (RNA polymerase inhibitor) to isolate replication-specific roles of CTF4-Mrc1 complexes .
Q. What experimental strategies resolve contradictions in CTF4’s role in dormant origin activation?
Methodological Answer:
- Single-molecule DNA combing : Measure replication track lengths in CTF4 mutants to assess dormant origin usage. Compare with wild-type strains under low-dose MMS (methyl methanesulfonate) .
- Checkpoint pathway inhibition : Use rad53Δ mutants to determine whether CTF4-mediated origin firing is checkpoint-dependent or autonomous .
- Meta-analysis : Aggregate data from multiple studies (e.g., Sen1 helicase activity vs. CTF4-Mre11 interactions) using fixed-effects models to identify consensus mechanisms .
Q. How can multi-omics approaches dissect CTF4’s dual roles in transcription and replication?
Methodological Answer:
- Integrated ChIP-seq and RNA-seq : Profile CTF4 binding sites genome-wide and correlate with transcriptional changes in replication-stressed cells. Use tools like DESeq2 for differential expression analysis .
- CRISPR-Cas9 screens : Knock out CTF4 in human cell lines (e.g., HEK293) and perform Hi-C to map 3D chromatin structure alterations near replication origins .
- Machine learning : Train neural networks on published datasets (e.g., fork protection genes, transcription factor binding motifs) to predict novel CTF4 interaction partners .
Data Presentation and Validation
-
Tables :
Experiment Key Finding Statistical Significance Reference CTF4-Mrc1 Co-IP CTF4 stabilizes Mrc1 at forks p = 0.003 (t-test) sen1Δ + CTF4Δ 85% fork arrest rate vs. 22% in wild-type p < 0.001 (ANOVA) -
Figures : Include schematics of CTF4’s role in fork protection, highlighting Exo1 nuclease inhibition and dormant origin activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
